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Compound of Interest

Compound Name: Ethyl dichlorothiophosphate

CAS No.: 14998-64-2

Cat. No.: B1143645 Get Quote

CAS: 1498-64-2 | Formula: C₂H₅Cl₂OPS | M.W.: 178.99 g/mol

Executive Summary
This technical guide provides a comprehensive spectral analysis of O-Ethyl

phosphorodichloridothioate (Ethyl dichlorothiophosphate), a critical intermediate in the

synthesis of organophosphorus pesticides (e.g., ethoprophos, cadusafos) and a structural

analog in nerve agent precursor studies.

Accurate characterization of this compound is challenging due to its moisture sensitivity and

structural similarity to its oxygen-analog (O-ethyl phosphorodichloridate). This guide focuses on

distinguishing the thiophosphoryl (P=S) moiety from the phosphoryl (P=O) contaminant using

NMR, IR, and MS modalities.

Chemical Identity & Safety Profile
Before initiating spectral acquisition, researchers must acknowledge the reactive nature of the

dichloridothioate functionality.

Stability: Rapidly hydrolyzes in the presence of moisture to release HCl and O-ethyl

phosphorochloridothioate.
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Handling: All samples must be prepared in a glovebox or under an inert argon atmosphere

using anhydrous solvents (CDCl₃, CD₂Cl₂).

Regulatory Status: This compound is a dual-use chemical. Ensure compliance with local

regulations (e.g., CWC Schedule 2B precursors where applicable) before synthesis or

procurement.

Property Value Note

Boiling Point 60–65 °C @ 10 mmHg
Vacuum distillation required for

purification.

Density 1.353 g/mL
High density facilitates phase

separation during workup.

Appearance Colorless to pale yellow oil
Darkening indicates sulfur

extrusion or decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for structural verification and purity assessment.[1] The presence

of the phosphorus nucleus (

, 100% natural abundance, spin ½) allows for direct probing of the backbone.

Phosphorus-31 NMR ( )
The

chemical shift is the most reliable indicator of the oxidation state (P=S vs P=O).

Chemical Shift:

55.0 – 60.0 ppm (relative to 85% H₃PO₄).

Differentiation:

Target (P=S): Resonates downfield, typically ~58 ppm.
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Impurity (P=O):O-Ethyl phosphorodichloridate typically resonates upfield around ~3-8

ppm.

Precursor (PSCl₃): Resonates at ~32 ppm.

Experimental Insight: Acquire the spectrum with proton decoupling (

) to observe a sharp singlet. If proton coupling is maintained, the signal will appear as a
complex multiplet (triplet of quartets) due to coupling with the ethyl protons.

Proton NMR ( )
The ethyl group exhibits characteristic splitting due to heteronuclear coupling with phosphorus (

).
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Moiety
Shift (

ppm)
Multiplicity

Coupling
Constants (

)

Interpretation

-CH₂- 4.30 – 4.50 Multiplet (dq)
Hz

Hz

The methylene

protons couple to

both the methyl

protons (quartet)

and the

phosphorus

nucleus

(doublet),

creating a

"doublet of

quartets."

-CH₃ 1.35 – 1.45 Triplet (dt)
Hz

Hz

The methyl triplet

is often slightly

broadened or

split into a

doublet of triplets

due to long-

range P-

coupling.

Analytical Workflow Diagram
The following diagram outlines the logical flow for confirming structure and purity using NMR.
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Caption: NMR decision tree for validating O-Ethyl phosphorodichloridothioate synthesis.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is vital for confirming the thiophosphoryl functional group and ensuring

the absence of hydroxyl bands (indicating hydrolysis).
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Key Absorption Bands[2][3]
P=S Stretching:690 – 750 cm⁻¹. This band is typically strong and distinct. Its presence

confirms the thiono- substitution.

P-Cl Stretching:480 – 550 cm⁻¹. Often appears as a doublet or broad band due to the

dichloride functionality.

P-O-C (Aliphatic):950 – 1050 cm⁻¹. Strong, broad absorption characteristic of the ethyl ester

linkage.

Absence of P=O: A strong band at 1250 – 1300 cm⁻¹ indicates oxidation to the

phosphorodichloridate (P=O). A pure sample should lack significant absorption in this region.

Mass Spectrometry (MS)
Electron Impact (EI) MS provides a definitive fingerprint through the isotopic abundance of the

two chlorine atoms.

Molecular Ion and Isotope Pattern
The molecular ion (

) cluster is the most diagnostic feature.

Formula: C₂H₅³⁵Cl₂OPS (Nominal Mass: 178)

Pattern: Due to two chlorine atoms (

Cl and

Cl), the molecular ion appears as a triad with relative intensities of approximately 9:6:1.

m/z 178:

(

Cl,

Cl)
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m/z 180:

(

Cl,

Cl)

m/z 182:

(

Cl,

Cl)

Fragmentation Pathway
Fragmentation is driven by the loss of the halogen and the alkyl group.

[M - Cl]⁺ (m/z 143): Loss of one chlorine atom. Shows a characteristic 3:1 isotope pattern

(single Cl remaining).

[M - C₂H₄]⁺ (m/z 150): McLafferty-type rearrangement involving the ethyl group, transferring

a proton to the sulfur/oxygen and expelling ethylene.

[M - OEt]⁺ (m/z 133): Cleavage of the phosphoester bond.

Molecular Ion (M+)
m/z 178/180/182

[M - Cl]+
m/z 143/145

- Cl•

[M - C2H4]+
m/z 150/152/154

(McLafferty)

- C2H4

[M - OEt]+
m/z 133/135/137

- OEt•
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Click to download full resolution via product page

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Standard Operating Procedure (SOP) for Analysis
Objective: Safe preparation of O-Ethyl phosphorodichloridothioate for spectral analysis.

Glassware Prep: Oven-dry all NMR tubes and pipettes at 120°C for >2 hours. Cool in a

desiccator.

Solvent: Use CDCl₃ stored over 4Å molecular sieves.

Sample Loading:

In a fume hood (or glovebox), withdraw 20 µL of the analyte using a glass syringe.

Dissolve in 0.6 mL CDCl₃.

Crucial: Cap the NMR tube immediately. If not using a screw-cap tube, wrap the cap with

Parafilm to prevent atmospheric moisture ingress during the run.

Acquisition:

Run

first (fastest check for purity).

If P=O peak (>5% relative integral) is observed, the sample has degraded or the synthesis

failed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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